(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate
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Overview
Description
The compound (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is a complex organic molecule characterized by its unique structural features. It contains multiple aromatic rings, a benzofuran moiety, and a benzodioxole group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available biphenyl-4-carbaldehyde and 1,3-benzodioxole-5-carboxylic acid.
Condensation Reaction: The biphenyl-4-carbaldehyde undergoes a condensation reaction with 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran intermediate.
Esterification: The intermediate is then esterified with 1,3-benzodioxole-5-carboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and benzodioxole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biology
Enzyme Inhibition: It has potential as an inhibitor of certain enzymes due to its ability to interact with active sites.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for drug development.
Medicine
Drug Design: Its structural complexity allows for the exploration of its potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry
Polymer Science: It can be used in the synthesis of advanced polymers with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its aromatic rings and functional groups allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets. The benzofuran and benzodioxole moieties are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
- (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
Uniqueness
Compared to similar compounds, (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate stands out due to the presence of the benzodioxole group, which enhances its electronic properties and potential biological activity. This makes it a more versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C29H18O6 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C29H18O6/c30-28-23-12-11-22(34-29(31)21-10-13-24-26(15-21)33-17-32-24)16-25(23)35-27(28)14-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h1-16H,17H2/b27-14- |
InChI Key |
VUHMHZVOBFUUEK-VYYCAZPPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=C(C=C5)C6=CC=CC=C6)/O4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)C6=CC=CC=C6)O4 |
Origin of Product |
United States |
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